molecular formula C20H26N6O2S B2576213 2-(1-(6-cyclopropylpyrimidin-4-yl)piperidine-4-carboxamido)-N,N,4-trimethylthiazole-5-carboxamide CAS No. 1795440-99-1

2-(1-(6-cyclopropylpyrimidin-4-yl)piperidine-4-carboxamido)-N,N,4-trimethylthiazole-5-carboxamide

Cat. No. B2576213
CAS RN: 1795440-99-1
M. Wt: 414.53
InChI Key: PSENMXJNEVKWLE-UHFFFAOYSA-N
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Description

2-(1-(6-cyclopropylpyrimidin-4-yl)piperidine-4-carboxamido)-N,N,4-trimethylthiazole-5-carboxamide is a useful research compound. Its molecular formula is C20H26N6O2S and its molecular weight is 414.53. The purity is usually 95%.
BenchChem offers high-quality 2-(1-(6-cyclopropylpyrimidin-4-yl)piperidine-4-carboxamido)-N,N,4-trimethylthiazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1-(6-cyclopropylpyrimidin-4-yl)piperidine-4-carboxamido)-N,N,4-trimethylthiazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Carboxamides in Antipsychotic Agents

Research on heterocyclic analogues, including compounds similar to 2-(1-(6-cyclopropylpyrimidin-4-yl)piperidine-4-carboxamido)-N,N,4-trimethylthiazole-5-carboxamide, has explored their potential as antipsychotic agents. These analogues have been evaluated for their binding to dopamine D2, serotonin 5-HT2, and serotonin 5-HT1a receptors, showing promise in antagonizing specific responses in mice, predictive of antipsychotic activity (Norman et al., 1996).

Antiemetic and Analgesic Properties

A series of 4-piperazinopyrimidines, which include structures related to the chemical of interest, have shown a range of pharmacological properties including antiemetic, tranquilizing, analgesic, antiserotonin, and musculotropic-spasmolytic activities. Certain compounds within this series have been selected for clinical investigations due to their powerful antiemetic activity (Mattioda et al., 1975).

Anticancer and Anti-Inflammatory Potential

A novel series of pyrazolopyrimidines derivatives, which are structurally similar, have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. The structure-activity relationship (SAR) of these compounds indicates their potential in the treatment of cancer and inflammatory diseases (Rahmouni et al., 2016).

Synthesis of Diverse Heterocyclic Compounds

Research involving the synthesis of various heterocyclic compounds, such as thiazolopyrimidines, reveals the chemical versatility and potential of compounds like 2-(1-(6-cyclopropylpyrimidin-4-yl)piperidine-4-carboxamido)-N,N,4-trimethylthiazole-5-carboxamide in developing new therapeutic agents with analgesic and anti-inflammatory properties (Abu‐Hashem et al., 2020).

Antiparkinsonian Activities

Studies on thiopyrimidine and thiazolopyrimidine derivatives, similar to the compound , have demonstrated significant analgesic and antiparkinsonian activities, comparable to known drugs like Valdecoxib and Benzatropine. This indicates the potential application of such compounds in treating Parkinson's disease (Amr et al., 2008).

properties

IUPAC Name

2-[[1-(6-cyclopropylpyrimidin-4-yl)piperidine-4-carbonyl]amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N6O2S/c1-12-17(19(28)25(2)3)29-20(23-12)24-18(27)14-6-8-26(9-7-14)16-10-15(13-4-5-13)21-11-22-16/h10-11,13-14H,4-9H2,1-3H3,(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSENMXJNEVKWLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2CCN(CC2)C3=NC=NC(=C3)C4CC4)C(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-(6-cyclopropylpyrimidin-4-yl)piperidine-4-carboxamido)-N,N,4-trimethylthiazole-5-carboxamide

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